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molecular formula C18H22N2 B1205290 Desipramine CAS No. 50-47-5

Desipramine

Cat. No. B1205290
M. Wt: 266.4 g/mol
InChI Key: HCYAFALTSJYZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419980B2

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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Type
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Reaction Step Two
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Reaction Step Three
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Identifiers

REACTION_CXSMILES
C(=O)=O.[CH2:4]1[N:9]([CH2:10][CH2:11]O)[CH2:8][CH2:7]N(CCS(O)(=O)=O)[CH2:5]1.[Na+].[Cl-].[Cl-].[K+].[Cl-].[Cl-].[Ca+2].[O-]S([O-])(=O)=O.[Mg+2].O=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42]O)O)O)O)O.O=[C:45]1O[C@H:50]([C@H](CO)O)[C:48](O)=[C:46]1O.[CH3:56][N:57](CC1C=CC=CC=1)[CH2:58]C#C.C1C(C(O)CN)=CC(O)=C(O)C=1>CS(C)=O>[CH3:56][NH:57][CH2:58][CH2:11][CH2:10][N:9]1[C:4]2[CH:5]=[CH:45][CH:46]=[CH:48][C:50]=2[CH2:42][CH2:40][C:38]2[CH:36]=[CH:34][CH:33]=[CH:7][C:8]1=2 |f:2.3,4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
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Smiles
CS(=O)C
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[Cl-].[Cl-].[Ca+2]
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Step Six
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Conditions

Stirring
Type
CUSTOM
Details
vigorously shaken for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
On day 1, cells were plated at 3,000 cells
ADDITION
Type
ADDITION
Details
Plates containing cells with 200 μl of assay
ADDITION
Type
ADDITION
Details
to addition of compounds
ADDITION
Type
ADDITION
Details
containing cells for a final tert concentration of 1 μM
ADDITION
Type
ADDITION
Details
diluted in assay
ADDITION
Type
ADDITION
Details
Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly
ADDITION
Type
ADDITION
Details
containing cells in 200 μl of assay buffer
WAIT
Type
WAIT
Details
The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C
Duration
20 min
ADDITION
Type
ADDITION
Details
diluted in assay buffer (120 nM final
CONCENTRATION
Type
CONCENTRATION
Details
assay concentration)
WAIT
Type
WAIT
Details
the plates were incubated for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
(37° C.)
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
CUSTOM
Type
CUSTOM
Details
by decanting the supernatant from the plate
ADDITION
Type
ADDITION
Details
The plates containing cells
WASH
Type
WASH
Details
were washed twice with 200 μl assay buffer (37° C.)
CUSTOM
Type
CUSTOM
Details
to remove free radioligand
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to dry for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
air-dried for an additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
were lysed in 25 μl of 0.25 N NaOH solution (4° C.)
ADDITION
Type
ADDITION
Details
After cell lysis, 75 μl of scintillation cocktail was added to each well
CUSTOM
Type
CUSTOM
Details
the plates were sealed with film tape
STIRRING
Type
STIRRING
Details
vigorously shaken for a minimum of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to ensure adequate partitioning of organic and aqueous solutions
CUSTOM
Type
CUSTOM
Details
to collect the raw cpm data

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07419980B2

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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Reaction Step Five
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Reaction Step Five
Quantity
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Type
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Reaction Step Six
Quantity
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Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)=O.[CH2:4]1[N:9]([CH2:10][CH2:11]O)[CH2:8][CH2:7]N(CCS(O)(=O)=O)[CH2:5]1.[Na+].[Cl-].[Cl-].[K+].[Cl-].[Cl-].[Ca+2].[O-]S([O-])(=O)=O.[Mg+2].O=[CH:33][C@@H:34]([C@H:36]([C@@H:38]([C@@H:40]([CH2:42]O)O)O)O)O.O=[C:45]1O[C@H:50]([C@H](CO)O)[C:48](O)=[C:46]1O.[CH3:56][N:57](CC1C=CC=CC=1)[CH2:58]C#C.C1C(C(O)CN)=CC(O)=C(O)C=1>CS(C)=O>[CH3:56][NH:57][CH2:58][CH2:11][CH2:10][N:9]1[C:4]2[CH:5]=[CH:45][CH:46]=[CH:48][C:50]=2[CH2:42][CH2:40][C:38]2[CH:36]=[CH:34][CH:33]=[CH:7][C:8]1=2 |f:2.3,4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(CN)O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCN1CCO)CCS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC#C)CC=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
vigorously shaken for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
On day 1, cells were plated at 3,000 cells
ADDITION
Type
ADDITION
Details
Plates containing cells with 200 μl of assay
ADDITION
Type
ADDITION
Details
to addition of compounds
ADDITION
Type
ADDITION
Details
containing cells for a final tert concentration of 1 μM
ADDITION
Type
ADDITION
Details
diluted in assay
ADDITION
Type
ADDITION
Details
Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly
ADDITION
Type
ADDITION
Details
containing cells in 200 μl of assay buffer
WAIT
Type
WAIT
Details
The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C
Duration
20 min
ADDITION
Type
ADDITION
Details
diluted in assay buffer (120 nM final
CONCENTRATION
Type
CONCENTRATION
Details
assay concentration)
WAIT
Type
WAIT
Details
the plates were incubated for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
(37° C.)
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
CUSTOM
Type
CUSTOM
Details
by decanting the supernatant from the plate
ADDITION
Type
ADDITION
Details
The plates containing cells
WASH
Type
WASH
Details
were washed twice with 200 μl assay buffer (37° C.)
CUSTOM
Type
CUSTOM
Details
to remove free radioligand
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to dry for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
air-dried for an additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
were lysed in 25 μl of 0.25 N NaOH solution (4° C.)
ADDITION
Type
ADDITION
Details
After cell lysis, 75 μl of scintillation cocktail was added to each well
CUSTOM
Type
CUSTOM
Details
the plates were sealed with film tape
STIRRING
Type
STIRRING
Details
vigorously shaken for a minimum of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to ensure adequate partitioning of organic and aqueous solutions
CUSTOM
Type
CUSTOM
Details
to collect the raw cpm data

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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